2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
描述
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and an oxo group at position 2. The acetamide side chain at position 3 is further substituted with a 3,4-dimethoxyphenyl group. This structural motif is characteristic of compounds targeting kinase inhibition or nucleic acid interactions, as the pyrido-pyrimidine scaffold often serves as a pharmacophore in medicinal chemistry . The 3,4-dimethoxyphenyl substituent enhances lipophilicity and may influence binding affinity through π-π stacking interactions with aromatic residues in enzyme active sites.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-18(19(24)22-9-5-4-6-16(22)20-12)21-17(23)11-13-7-8-14(25-2)15(10-13)26-3/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPCKUFXVQKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the dimethoxyphenyl and pyrido[1,2-a]pyrimidinyl intermediates. Common synthetic routes include:
Formation of the Dimethoxyphenyl Intermediate: This step often involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Formation of the Pyrido[1,2-a]pyrimidinyl Intermediate: This can be achieved through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Hydrolysis of the Acetamide Bond
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the acetamide group to form carboxylic acid and amine derivatives. This reaction is critical for modifying bioavailability or generating metabolites.
This reaction is pH-dependent, with acidic conditions favoring faster cleavage due to protonation of the amide nitrogen.
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyrido[1,2-a]pyrimidine ring facilitates nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., the oxo group).
Substitution reactions often require catalysts like Raney nickel or palladium for regioselectivity .
Oxidation
The dimethoxyphenyl group undergoes oxidation to form quinone-like structures under strong oxidizing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 3 hrs | 3,4-Dimethoxybenzoquinone + pyrimidine byproduct | 58% |
Reduction
The pyrido[1,2-a]pyrimidine core can be reduced to dihydro derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | 50 psi, 25°C, 12 hrs | Dihydropyrido[1,2-a]pyrimidine analog | 81% |
Cyclization and Condensation Reactions
The compound participates in cycloaddition reactions to form polycyclic structures, leveraging its α,β-unsaturated ketone system:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Hydrazine hydrate | Pyrazolo[1,5-a]pyrido[2,3-d]pyrimidine fused heterocycle | Anticancer scaffolds | |
| Thiourea, HCl | Thieno[2,3-d]pyrimidine derivative | Antimicrobial agents |
Catalytic C–H Arylation
Recent advances in photoredox catalysis enable direct C–H functionalization of the pyrido[1,2-a]pyrimidine core:
| Catalyst | Arylating Agent | Position | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃, blue LEDs | 4-Bromotoluene | C-6 | 63% | |
| Ru(bpy)₃Cl₂, K₂CO₃ | Phenylboronic acid | C-8 | 55% |
This method avoids pre-functionalized substrates and enhances synthetic efficiency .
Mechanistic Insights
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide exhibit significant anticancer properties. Derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have shown selective inhibition against c-Met kinases, which are implicated in several types of cancer, including non-small cell lung cancer and renal cell carcinoma .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. For example, some derivatives have been found to inhibit the phosphorylation of key proteins involved in the MAPK/ERK pathway, which is crucial for tumor growth and metastasis .
Anti-inflammatory Properties
TNFα Inhibition
Another area of application for this compound is in the development of anti-inflammatory agents. Research has identified novel inhibitors targeting TNFα and its receptor TNFR1, which play significant roles in inflammatory responses. Compounds with structural similarities to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide have been noted for their ability to selectively inhibit these targets, suggesting potential therapeutic uses in treating chronic inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves multiple steps that can be optimized for yield and purity. The initial steps typically include the formation of the pyrido[1,2-a]pyrimidine core followed by acylation with the appropriate aromatic amine. This synthetic pathway allows for the modification of substituents on the aromatic ring to enhance biological activity or selectivity against specific targets.
Case Studies and Research Findings
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,3-diphenylpropanamide (CM639171)
- Substituents : Diphenylpropanamide group.
- Key Differences : The diphenylpropanamide side chain introduces significant steric bulk compared to the dimethoxyphenyl acetamide in the target compound. This may reduce solubility but enhance hydrophobic interactions in binding pockets.
- Molecular Weight : 449.51 g/mol (vs. ~381.40 g/mol for the target compound).
- Hypothesized Activity : Likely optimized for targets requiring extended hydrophobic interactions, such as lipid kinases .
N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide (BI81805)
- Substituents : Naphthyloxy group.
- However, the lack of methoxy groups may reduce hydrogen-bonding capacity.
- Molecular Weight : 359.38 g/mol.
- Reported Applications : Patent data suggest use in anticancer therapies, possibly due to topoisomerase inhibition .
Analogues with Alternative Heterocyclic Cores
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Core Structure: Thieno[2,3-d]pyrimidinone.
- Key Differences: Replacement of pyrido-pyrimidine with a sulfur-containing thieno-pyrimidine alters electronic properties, enhancing electron density. The 5-methyloxazole substituent is smaller than dimethoxyphenyl, suggesting selectivity for compact binding sites.
- Molecular Weight : ~345.38 g/mol.
- Hypothesized Activity: Potential applications in antiviral or antiparasitic agents due to thiophene’s affinity for heme-containing enzymes .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Core Structure : Benzothiazole.
- Key Differences : The benzothiazole core is more rigid and electron-deficient than pyrido-pyrimidine. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
- Molecular Weight : ~412.34 g/mol.
- Reported Applications : Patent examples indicate utility in neurodegenerative disease targets, such as amyloid-β aggregation inhibitors .
Functional Group Variations in Acetamide Side Chains
Fluorinated Derivatives (Example 83, )
- Example Compound: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences : Fluorine atoms and isopropoxy groups increase electronegativity and steric hindrance. These modifications likely improve blood-brain barrier penetration but may reduce oral bioavailability.
- Molecular Weight : ~571.20 g/mol.
- Hypothesized Activity : Optimized for central nervous system targets, such as kinase inhibitors in glioblastoma .
Comparative Analysis Table
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a notable member of the pyridopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
The compound's structure includes a pyrido[1,2-a]pyrimidine core substituted with a dimethoxyphenyl group and an acetamide moiety. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit key enzymes involved in critical biochemical pathways.
- Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyridopyrimidine derivatives, this compound exhibits significant inhibitory activity against DHFR, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the folate metabolism essential for cell proliferation, particularly in cancer cells .
- Cholinesterase Inhibition : Recent studies have indicated that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's .
- COX Inhibition : The compound also shows potential as a cyclooxygenase (COX) inhibitor, which may be beneficial in managing inflammation-related conditions .
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, contributing to its protective effects against oxidative stress in cellular models . This activity is vital for mitigating damage caused by free radicals.
Case Studies
- In Vitro Studies : A study evaluating the inhibitory effects of related compounds on AChE and BChE reported IC50 values ranging from 5.4 μM to 24.3 μM, demonstrating moderate to high efficacy . These findings suggest that modifications in the structure can enhance biological activity.
- Cancer Cell Lines : In experimental models using various cancer cell lines, the compound displayed cytotoxic effects linked to its ability to induce apoptosis through the inhibition of DHFR and related pathways .
Comparative Analysis
The biological activity of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide can be compared with other similar compounds:
| Compound | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | DHFR | 10.4 | Antitumor |
| Compound B | AChE | 7.7 | Neuroprotective |
| Compound C | COX-2 | 15.6 | Anti-inflammatory |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling the 3,4-dimethoxyphenylacetamide moiety with the pyrido[1,2-a]pyrimidinone core. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) .
- Heterocyclic ring construction : Cyclization via nucleophilic substitution or condensation, requiring precise pH control (e.g., sodium acetate buffer) and reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Optimization : Design of Experiments (DoE) approaches are applied to balance temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., methoxy groups at 3,4-positions, pyrimidinone carbonyl signals at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 409.15) .
- X-ray crystallography : Used sparingly due to challenges in crystallization; powder XRD may substitute for purity assessment .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., trypsin-like serine proteases) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what contradictions arise between in silico and in vitro data?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation against targets like EGFR or COX-2 .
- Contradiction analysis : Discrepancies between predicted binding scores and experimental IC₅₀ values may stem from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations refine predictions .
Q. What strategies resolve inconsistencies in bioactivity data across structurally analogous compounds?
- Methodology :
- SAR studies : Systematic substitution of the 3,4-dimethoxy group (e.g., replacing with halogens or methyl groups) to isolate pharmacophores .
- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259371) to identify outliers due to assay variability (e.g., ATP interference in kinase assays) .
Q. How can reaction pathways for scale-up synthesis be designed to minimize byproducts?
- Methodology :
- Continuous flow chemistry : Microreactors with real-time FTIR monitoring to optimize residence time and reduce side reactions (e.g., over-alkylation) .
- Green chemistry principles : Solvent substitution (e.g., cyclopentyl methyl ether for DCM) and catalytic recycling (e.g., immobilized lipases) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Metabolomics : LC-MS/MS profiling to track metabolic pathway disruptions (e.g., TCA cycle intermediates) .
- Cryo-EM : For visualizing compound-target complexes in near-native states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
